1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE
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Overview
Description
1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE is a complex organic compound that features a benzenesulfonyl group attached to a piperazine ring, which is further connected to a fluorophenyl and butanone moiety
Preparation Methods
The synthesis of 1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzenesulfonyl Group: The piperazine derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Attachment of the Fluorophenyl Group: The intermediate is further reacted with a fluorophenyl derivative under suitable conditions to attach the fluorophenyl group.
Formation of the Butanone Moiety: Finally, the butanone moiety is introduced through a reaction with a suitable butanone derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like alkoxides or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs targeting various receptors and enzymes.
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is utilized in biochemical assays to study enzyme kinetics, receptor binding, and cellular pathways.
Mechanism of Action
The mechanism of action of 1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to enhance binding affinity to certain proteins, while the fluorophenyl group can modulate the compound’s lipophilicity and membrane permeability. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that favor binding to its targets. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE can be compared with other similar compounds, such as:
1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}BUTAN-1-ONE: Lacks the fluorine atom, which may result in different pharmacokinetic properties.
1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-CHLOROPHENYL}BUTAN-1-ONE: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and binding affinity.
1-{4-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-METHOXYPHENYL}BUTAN-1-ONE: The methoxy group can influence the compound’s electronic properties and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)piperazin-1-yl]-3-fluorophenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-2-6-20(24)16-9-10-19(18(21)15-16)22-11-13-23(14-12-22)27(25,26)17-7-4-3-5-8-17/h3-5,7-10,15H,2,6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRFYUFVNHYVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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